4-Ethoxy-2-fluorobenzonitrile
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Overview
Description
4-Ethoxy-2-fluorobenzonitrile is an organic compound with the molecular formula C9H8FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the fourth position and a fluorine atom at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzonitrile with sodium ethoxide in 1,4-dioxane at room temperature under an inert atmosphere. This regioselective reaction typically takes about 24 hours .
Industrial Production Methods
In industrial settings, the preparation of fluorobenzonitriles often involves the halogen exchange reaction of chlorobenzonitriles with alkali metal fluorides. This process is catalyzed by quaternary ammonium compounds and conducted in aprotic dipolar solvents to achieve high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the benzene ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Ethoxy-2-fluorobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Ethoxy-2-fluorobenzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and fluorine substituents influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzonitrile: Lacks the fluorine substituent, resulting in different reactivity and applications.
2-Fluorobenzonitrile: Lacks the ethoxy group, affecting its chemical properties and uses.
4-Fluorobenzonitrile: Similar structure but without the ethoxy group, leading to different reactivity patterns.
Uniqueness
4-Ethoxy-2-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-ethoxy-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCNALIRFIEAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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